

The Structural Basis of INK128 Binding to mTOR Complexes: A Technical Guide

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This technical guide provides an in-depth analysis of the structural and biochemical interactions between the selective ATP-competitive inhibitor INK128 (also known as sapanisertib or MLN0128) and the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular signaling research.

Abstract

INK128 is a potent, second-generation mTOR kinase inhibitor that targets the catalytic site of both mTORC1 and mTORC2, leading to the inhibition of downstream signaling pathways critical for cell growth, proliferation, and survival.[1][2] Understanding the precise molecular interactions governing this inhibition is paramount for the rational design of next-generation therapeutics. While a definitive co-crystal structure of INK128 bound to mTOR is not publicly available, substantial biochemical data and structural information from related inhibitors, such as PP242, provide a robust framework for elucidating its binding mechanism. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing inhibitor binding and activity, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of INK128-mTOR Binding



INK128 demonstrates high potency and selectivity for mTOR over other PI3K family kinases.[2] [3] The following tables summarize the key quantitative metrics of INK128's inhibitory activity against mTOR and its complexes.

Inhibitor	Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
INK128	mTOR	Cell-free kinase assay	1	-	[2]
INK128	mTOR	LanthaScree n Kinase Assay	~1	-	[3]
INK128	mTORC1	Cell-free kinase assay	-	1.4	[4]
INK128	mTORC2	Cell-free kinase assay	-	1.4	[4]

Table 1: In Vitro Inhibitory Activity of INK128 against mTOR.

Inhibitor	Cell Line	Assay Type	IC50 (nM)	Reference
INK128	PC-3 (Prostate Cancer)	Cell Viability	~100	[3]
INK128	SUP-B15 (B- ALL)	Cell Growth (MTS)	<10	[1]
INK128	Neuroblastoma Cell Lines	Cell Viability	Varies	[2]

Table 2: Cellular Potency of INK128.

Structural Insights into INK128-mTOR Interaction

In the absence of a direct co-crystal structure of INK128 with mTOR, the binding mode can be inferred from the crystal structure of the structurally similar inhibitor PP242 in complex with the mTOR kinase domain (PDB ID: 4JT5). INK128 and PP242 share a common 4-



aminopyrazolo[3,4-d]pyrimidine scaffold, which is crucial for their interaction with the kinase hinge region.[5]

As an ATP-competitive inhibitor, INK128 occupies the ATP-binding pocket of the mTOR kinase domain.[6][7] The pyrazolopyrimidine core is predicted to form hydrogen bonds with the hinge region residues, mimicking the adenine ring of ATP. The substituents on this core extend into the hydrophobic regions of the active site, contributing to the inhibitor's high affinity and selectivity. The benzoxazole group of INK128 likely occupies a hydrophobic pocket, further stabilizing the interaction.

Experimental Protocols

The characterization of INK128's binding to mTOR complexes involves a variety of sophisticated biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

In Vitro mTOR Kinase Assays

3.1.1. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the mTOR kinase.[4]

- Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. In the absence of an inhibitor, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. INK128 competes with the tracer for binding to the mTOR kinase domain, leading to a decrease in the FRET signal.
- Protocol Outline:
 - Prepare a dilution series of INK128.
 - In a 384-well plate, add the test compound, a mixture of the mTOR kinase and the europium-labeled antibody, and the Alexa Fluor® 647-labeled tracer.
 - Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.



- Read the plate on a fluorescence plate reader capable of measuring TR-FRET, recording emission at both the donor and acceptor wavelengths.
- Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[4]

3.1.2. Immunoprecipitation-Coupled Kinase Assay

This method assesses the kinase activity of mTORC1 and mTORC2 after they have been isolated from cell lysates.[8][9]

- Principle: mTORC1 and mTORC2 are immunoprecipitated from cell lysates using antibodies specific for their unique components (Raptor for mTORC1 and Rictor for mTORC2). The kinase activity of the isolated complexes is then measured by their ability to phosphorylate a substrate in the presence of ATP.
- · Protocol Outline:
 - Lyse cells using a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
 [9]
 - Incubate the cell lysate with anti-Raptor or anti-Rictor antibodies, followed by protein A/G agarose beads to pull down the respective complexes.
 - Wash the immunoprecipitates extensively to remove non-specific binding proteins.
 - Resuspend the beads in a kinase assay buffer containing a recombinant substrate (e.g., 4E-BP1 for mTORC1, AKT for mTORC2) and ATP.
 - Incubate the reaction at 37°C to allow for phosphorylation.
 - Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[8]

Cellular Assays for mTOR Pathway Activity

3.2.1. Western Blotting for Downstream Substrate Phosphorylation



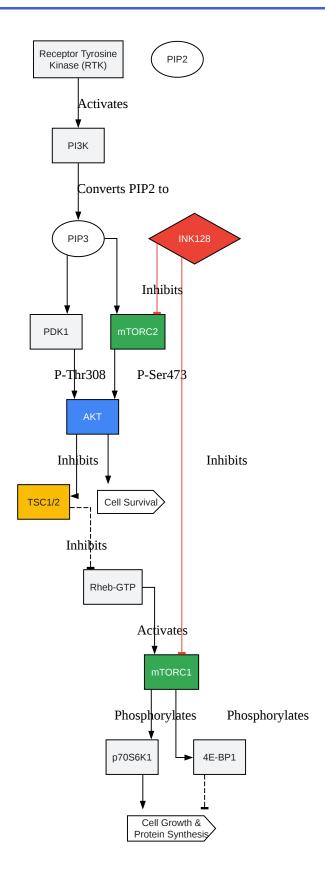
This is a standard method to evaluate the in-cell efficacy of INK128 by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.[2][10]

- Principle: INK128 treatment should lead to a dose-dependent decrease in the phosphorylation of mTORC1 substrates (e.g., p70S6K at Thr389, 4E-BP1 at Thr37/46) and mTORC2 substrates (e.g., AKT at Ser473).
- Protocol Outline:
 - Treat cultured cells with varying concentrations of INK128 for a specified duration.
 - Lyse the cells and quantify the total protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT (S473), total AKT, p-4E-BP1 (T37/46), total 4E-BP1).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

Visualizations

The following diagrams illustrate the mTOR signaling pathway, the mechanism of INK128 action, and a typical experimental workflow.

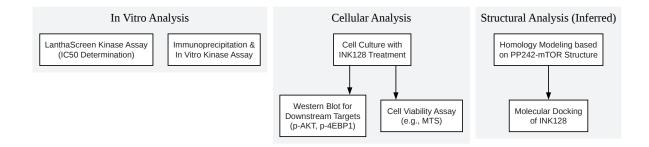




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Caption: The mTOR signaling pathway and the inhibitory action of INK128.





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Caption: A typical experimental workflow for characterizing INK128.

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